molecular formula C8H6ClN3O2 B1504445 Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1005209-41-5

Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No.: B1504445
CAS No.: 1005209-41-5
M. Wt: 211.6 g/mol
InChI Key: GXHPYPSCCJMAQO-UHFFFAOYSA-N
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Description

Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a chemical compound characterized by its pyrazolo[1,5-A]pyrimidine core structure with a chlorine atom at the 6th position and a carboxylate ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyrazolopyrimidine derivative with chlorinating agents in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the chlorine atom to a more oxidized state.

  • Reduction: Reduction of the chlorine atom or other functional groups.

  • Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antiproliferative and antiviral properties. It has shown promise in inhibiting the growth of certain cancer cell lines and combating viral infections.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester: A structurally related compound with a pyridine ring instead of a pyrimidine ring.

  • Triazole-pyrimidine hybrids: Compounds that combine triazole and pyrimidine rings, known for their neuroprotective and anti-inflammatory properties.

Uniqueness: Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate stands out due to its specific structural features and reactivity

Properties

IUPAC Name

methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPYPSCCJMAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=NC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678368
Record name Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005209-41-5
Record name Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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